

Spectroscopic Profile of Tetrabutylurea: A Technical Guide

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Compound of Interest

Compound Name: Tetrabutylurea

Cat. No.: B1198226

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **tetrabutylurea** (CAS No. 4559-86-8), a widely used organic synthesis intermediate, solvent, and catalyst.^{[1][2][3]} This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Properties

Tetrabutylurea, also known as 1,1,3,3-**tetrabutylurea**, has the molecular formula C₁₇H₃₆N₂O and a molecular weight of 284.48 g/mol.^{[4][5][6]} It is a colorless to light yellow liquid at room temperature.^{[1][7]}

Spectroscopic Data

The following sections present the key spectroscopic data for **tetrabutylurea** in a structured format, facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds.

2.1.1. ¹H NMR Data

The ^1H NMR spectrum of **tetrabutylurea** shows four distinct signals corresponding to the different proton environments in the butyl chains.

Assignment	Chemical Shift (δ) in ppm
A	3.102
B	1.479
C	1.283
D	0.912

Table 1: ^1H NMR Chemical Shifts for **Tetrabutylurea**. Data sourced from ChemicalBook.[\[4\]](#)

2.1.2. ^{13}C NMR Data

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) in ppm	Assignment
Data not explicitly available in search results	C=O
Data not explicitly available in search results	N-CH ₂
Data not explicitly available in search results	N-CH ₂ -CH ₂
Data not explicitly available in search results	N-CH ₂ -CH ₂ -CH ₂
Data not explicitly available in search results	CH ₃

Table 2: Predicted ^{13}C NMR Assignments for **Tetrabutylurea**. Specific chemical shift values were not available in the provided search results, but the expected signals are listed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **tetrabutylurea** would be characterized by the following key absorption bands.

Frequency (cm ⁻¹)	Functional Group
~1640-1650	C=O (Amide I band)
~2870-2960	C-H stretch (alkyl)
~1465	C-H bend (alkyl)
~1200-1300	C-N stretch

Table 3: Key IR Absorption Bands for **Tetrabutylurea**. The exact values can vary based on the experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

2.3.1. Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Fragment
284	~1.9	[M] ⁺ (Molecular Ion)
100	16.6	[CH ₂ =N(C ₄ H ₉) ₂] ⁺
86	22.2	[CH ₂ =N(C ₄ H ₉)] ⁺
57	57.4	[C ₄ H ₉] ⁺
41	14.4	[C ₃ H ₅] ⁺

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of **Tetrabutylurea**. Data sourced from ChemicalBook.[4]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

- **Sample Preparation:** A small amount of **tetrabutylurea** (approximately 5-10 mg) is dissolved in about 0.5 mL of a deuterated solvent, such as chloroform-d (CDCl_3), in an NMR tube.
- **Instrument Setup:** A standard NMR spectrometer, such as a Varian A-60 or a more modern equivalent (e.g., 400 MHz), is used.^{[4][8]}
- **Data Acquisition:**
 - For ^1H NMR, the instrument is set to a frequency of approximately 400 MHz. Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
 - For ^{13}C NMR, the instrument is tuned to the appropriate carbon frequency (e.g., 100 MHz for a 400 MHz spectrometer). A proton-decoupled sequence is typically used to simplify the spectrum.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

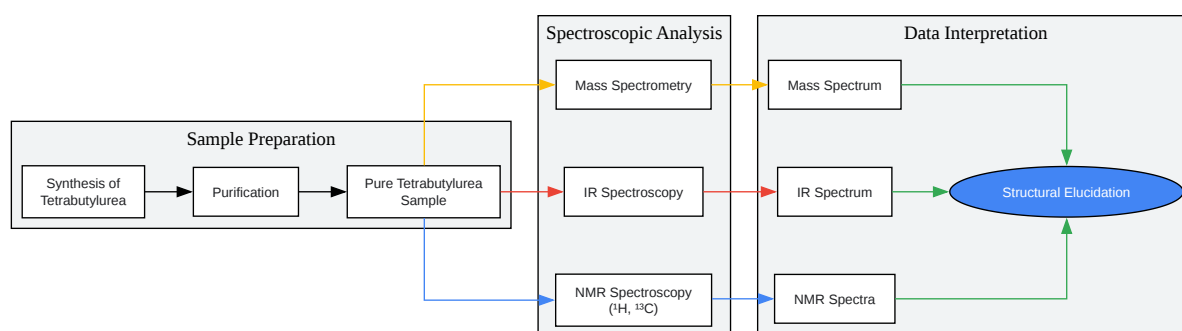
- **Sample Preparation:** For a neat liquid sample, a drop of **tetrabutylurea** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.^[8]
- **Instrument Setup:** A Fourier Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:** A background spectrum of the clean plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument typically scans over the mid-IR range ($4000\text{-}400\text{ cm}^{-1}$).
- **Data Processing:** The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry Protocol

- **Sample Introduction:** For a volatile liquid like **tetrabutylurea**, a small amount of the sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification before analysis.[8]
- **Ionization:** In the case of electron ionization (EI), the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.[4]
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z .

Workflow and Data Integration

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like **tetrabutylurea**.



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